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molecular formula C14H20O2 B8574508 4-(3,4-Diethylphenyl)butanoic acid CAS No. 58138-41-3

4-(3,4-Diethylphenyl)butanoic acid

Cat. No. B8574508
M. Wt: 220.31 g/mol
InChI Key: YZWHKRDFVMVVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04017639

Procedure details

3-(3',4'-Diethylenzoyl) propanoic acid (m.p. 93° C, prepared by the acylation of 1,2-diethyl benzene with succinic anhydride) was catalytically reduced to 4-(3',4'-diethylphenyl) butanoic acid (b.p.0.7 143°-147° C). A mixture of this acid (59g; 0.27 mole) and 85% polyphosphoric acid (450g) was warmed to 80° C with stirring for 30 mins. and worked up as in example 8(a) to yield 48.30g (89%) of 6,7-diethyl-1-tetralone, b.p.0.7 118°-122° C. (Found; C, 82.95; H, 9.21; C14H18O requires; C, 83.12;H, 8.97%). Alternatively 4-(3', 4'-diethylphenyl )butanoic acid (23.3g; 0.106 mole) may be cyclised by stirring at 100° C with 80% sulphuric acid (115ml) for 11/2 hrs. After dilution, extraction into ether and distillation 15.53g (74%) of the tetralone was recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
59g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)CC.C(C1C=CC=CC=1CC)C.C1(=O)OC(=O)CC1.[CH2:23]([C:25]1[CH:26]=[C:27]([CH2:33][CH2:34][CH2:35][C:36]([OH:38])=O)[CH:28]=[CH:29][C:30]=1[CH2:31][CH3:32])[CH3:24]>>[CH2:23]([C:25]1[CH:26]=[C:27]2[C:28](=[CH:29][C:30]=1[CH2:31][CH3:32])[C:36](=[O:38])[CH2:35][CH2:34][CH2:33]2)[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=C(C=CC1CC)CCCC(=O)O
Step Three
Name
59g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C=1C=C2CCCC(C2=CC1CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.3 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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